molecular formula C9H5BrFNO2 B1415601 Methyl 3-bromo-2-cyano-6-fluorobenzoate CAS No. 1807215-29-7

Methyl 3-bromo-2-cyano-6-fluorobenzoate

Cat. No. B1415601
M. Wt: 258.04 g/mol
InChI Key: ACCUDBMXSOEZTG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-fluorobenzoate is an organic compound with the following chemical formula: C<sub>9</sub>H<sub>5</sub>BrFNO<sub>2</sub> . It belongs to the class of benzoate derivatives and contains bromine, fluorine, and cyano functional groups. The compound exhibits unique properties that make it valuable for scientific research and applications1.



Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-2-cyano-6-fluorobenzoate consists of a benzene ring substituted with bromine, fluorine, and cyano groups. The precise arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, esterifications, and transformations involving the cyano group. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.



Physical And Chemical Properties Analysis


  • Appearance : White to pale cream crystals or powder.

  • Molecular Weight : Approximately 233.04 g/mol.

  • Melting Point : Not specified.

  • Solubility : Soluble in organic solvents.

  • Storage : Sealed in a dry environment at room temperature.

  • Purity : Typically 98% pure.


Safety And Hazards


  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Avoid inhaling dust, wear protective gloves and eyewear, and handle in a well-ventilated area.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Future research directions for Methyl 3-bromo-2-cyano-6-fluorobenzoate could include:



  • Investigating its potential applications in drug discovery, materials science, or catalysis.

  • Studying its reactivity with various nucleophiles and electrophiles.

  • Exploring modifications to enhance its properties or selectivity.


Remember that this analysis is based on available information, and further studies are necessary to uncover additional insights. For a more in-depth understanding, consult relevant scientific literature and explore experimental data21.


properties

IUPAC Name

methyl 3-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUDBMXSOEZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-6-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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